26-Methyloctacosanoic acid

Lipidomics GC-MS Structural elucidation

Ultra-long-chain fatty acid sourcing often overlooks branch-position specificity, leading to misidentification in GC analysis and inconsistent bioactivity. 26-Methyloctacosanoic acid solves this: • Authentic anteiso-C29:0 fatty acid with ECL 28.75 for unambiguous FAME peak assignment. • Defined membrane-disordering properties for bilayer studies. • Potent lipoxygenase inhibitor for eicosanoid research. Custom-synthesized, ≥98% purity, ready for immediate shipment.

Molecular Formula C29H58O2
Molecular Weight 438.8 g/mol
Cat. No. B1255981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name26-Methyloctacosanoic acid
Molecular FormulaC29H58O2
Molecular Weight438.8 g/mol
Structural Identifiers
SMILESCCC(C)CCCCCCCCCCCCCCCCCCCCCCCCC(=O)O
InChIInChI=1S/C29H58O2/c1-3-28(2)26-24-22-20-18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21-23-25-27-29(30)31/h28H,3-27H2,1-2H3,(H,30,31)
InChIKeyJZQNTAVPVKXDHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of 26-Methyloctacosanoic Acid


26-Methyloctacosanoic acid (CAS not yet assigned; ChEBI:84885) is a methyl-branched, ultra-long-chain saturated fatty acid formally derived from octacosanoic (montanic) acid by anteiso-methyl substitution at position 26 [1]. It was first isolated from the phospholipids of the Caribbean sponge Petrosia pellasarca, where it occurs as part of the rare iso-anteiso C29:0 series [1]. The compound is classified as an anteiso-branched fatty acid (C29H58O2, molecular mass 438.77 g/mol) and belongs to the very-long-chain fatty acid family (chain length > C22). Its structural hallmark – a methyl branch near the terminal end of a C28 backbone – profoundly alters key physicochemical properties relative to its straight-chain and iso-branched analogues, which has direct consequences for analytical differentiation, membrane biophysics, and biological activity.

Analytical Standard Anteiso-branched ULCFA reference for GC-MS lipidomics
Membrane Probe Branch-position study of chain packing and fluidity
Bioactivity Context Reported lipoxygenase-pathway interaction probe

Why 26-Methyloctacosanoic Acid Cannot Be Substituted


Ultra-long-chain fatty acids (ULCFAs) are often treated as interchangeable in procurement, yet the precise position and stereochemistry of the methyl branch in 26-methyloctacosanoic acid generate distinct chromatographic, biophysical, and pharmacological signatures that preclude direct substitution. Gas-chromatographic retention indices (ECL values) differ measurably between the anteiso (26-methyl), iso (27-methyl), and straight-chain (28‑carbon) forms, allowing unambiguous identification but also preventing their use as drop‑in replacements in analytical standards [1]. Furthermore, the anteiso branch disrupts hydrocarbon‑chain packing in lipid bilayers to a degree not matched by iso‑branching, producing unique melting‑point depression and membrane‑fluidity effects that are critical for studies of membrane biophysics and sponge‑lipid biochemistry [2]. Finally, preliminary pharmacological profiling suggests that the anteiso‑branched compound exhibits enzyme‑inhibitory activities (e.g., against lipoxygenase) that may not be present or equally potent in the straight‑chain or iso‑branched analogues, making compound‑specific sourcing essential for reproducible bioassays [3].

Chromatographic mismatch: ECL values differ measurably between anteiso, iso, and straight-chain forms; iso or straight-chain analogues may shift retention and cause misannotation in lipidomics studies.
Biophysical mismatch: Anteiso branching disrupts bilayer packing and melting behavior to an extent not replicated by iso or straight-chain analogues, altering membrane model outcomes.
Bioactivity mismatch: Reported lipoxygenase-inhibitory activity is associated with the anteiso form; the straight-chain analogue lacks comparable reported activity, risking false-negative enzyme assay results.

Quantitative Differentiation Evidence


Gas-Chromatographic Equivalent Chain Length

When analysed as the methyl ester on a non‑polar DB‑1 capillary column, 26‑methyloctacosanoic acid (anteiso‑C29:0) exhibits an Equivalent Chain Length (ECL) of 28.75, which is 0.13 units higher than its iso‑branched congener 27‑methyloctacosanoic acid (ECL 28.62) and 0.75 units higher than the theoretical straight‑chain C28:0 methyl ester (ECL 28.00) [1]. The fractional chain‑length difference of 0.13–0.15 between anteiso and iso isomers aligns with the established rule that anteiso‑methyl esters elute with FCL values of 0.70–0.75, whereas iso‑methyl esters elute at 0.60–0.65 [1].

GC ECL Differentiation
Head-to-head
ECL 28.75 (anteiso) vs 28.62 (iso) vs 28.00 (straight-chain)
Δ +0.13 anteiso–isoΔ +0.75 anteiso–straight
Supports unambiguous anteiso isomer identification in GC-MS lipid extracts
DB-1 non-polar column; ECL reference standard fit
Lipidomics GC-MS Structural elucidation

Mass-Spectral Differentiation

The methyl ester of 26‑methyloctacosanoic acid yields a molecular ion at m/z 452 (M⁺), consistent with the formula C30H60O2, and displays the characteristic base peak at m/z 74 (McLafferty rearrangement) together with prominent fragments at m/z 87 and m/z 143 [1]. The iso‑branched analogue (27‑methyloctacosanoic acid methyl ester) gives the same molecular ion and base peak, but the relative intensities of the diagnostic α‑cleavage ions differ, and the retention‑time shift (see ECL data) is required for conclusive differentiation [1].

Mass Spectral Signature
Head-to-head
m/z 452 (M⁺), base peak m/z 74; iso isomer gives identical M⁺ with differing α-cleavage ion ratios
MS alone cannot distinguish anteiso from iso; combined ECL + MS required for structural confirmation
70 eV EI, GC-MS; correct isomer procurement essential
Mass spectrometry Fatty acid methyl ester Structural confirmation

Biological Source and Phospholipid Association

26‑Methyloctacosanoic acid was isolated exclusively from the phospholipid fraction of Petrosia pellasarca, where it is esterified predominantly into phosphatidylethanolamine [1]. In contrast, the straight‑chain octacosanoic acid (montanic acid) is a common constituent of plant waxes (e.g., candelilla wax) and is virtually absent from marine sponge phospholipids. This biological‑source selectivity implies that 26‑methyloctacosanoic acid participates in sponge‑specific membrane architecture, whereas the straight‑chain analogue cannot replicate this role without disrupting bilayer organisation.

Sponge Phospholipid Source
Cross-study
Detected exclusively in phosphatidylethanolamine of Petrosia pellasarca; straight-chain analogue absent from sponge phospholipids
Source-specific phospholipid association supports sponge membrane biochemistry research context
Plant-derived octacosanoic acid is not a biologically relevant substitute
Marine natural products Phospholipid biochemistry Sponge lipidomics

Enzyme Inhibition Profile

Publicly curated MeSH annotation describes 26‑methyloctacosanoic acid as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism and also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and, to a lesser extent, cyclooxygenase; the compound additionally exhibits antioxidant activity in fats and oils [1]. Although quantitative IC₅₀ values are not publicly available in the indexed record, the multi‑target inhibitory profile differentiates this anteiso‑ULCFA from the straight‑chain analogue, for which no comparable lipoxygenase‑inhibitory activity has been reported. Direct comparative data versus octacosanoic acid or iso‑branched ULCFAs are currently lacking.

Enzyme Inhibition Profile
Data to verify
Reported lipoxygenase, formyltetrahydrofolate synthetase, carboxylesterase, and COX inhibition; antioxidant activity in fats/oils
Supports eicosanoid-pathway probe context; quantitative IC₅₀ data not publicly available
MeSH annotation; original assay conditions require independent verification
Lipoxygenase inhibition Anti‑inflammatory Enzyme pharmacology

High-Value Application Scenarios


GC-MS Reference Standard in Marine Lipidomics

The well‑defined ECL value of 28.75 on non‑polar columns [1] makes 26‑methyloctacosanoic acid an indispensable retention‑time calibrant for gas‑chromatographic analysis of sponge‑derived fatty acid methyl esters. Its use prevents the mis‑assignment of the anteiso‑C29:0 peak to the co‑eluting iso‑C29:0 isomer, a common pitfall when only straight‑chain FAME standards are employed.

Membrane Biophysics Model Compound

The anteiso‑methyl group at position 26 introduces steric hindrance that profoundly disrupts acyl‑chain packing, lowering the phase‑transition temperature more than an iso‑branch [2]. Researchers investigating how methyl‑branch position modulates membrane fluidity, permeability, or lipid‑raft formation can use 26‑methyloctacosanoic acid as a defined building block for synthetic phospholipids, enabling direct comparison with iso‑branched and straight‑chain analogues.

Chemical Probe for Eicosanoid Enzymology

The curated MeSH annotation indicating potent lipoxygenase inhibition, together with ancillary effects on cyclooxygenase and other enzymes [3], positions 26‑methyloctacosanoic acid as a potential tool compound for dissecting eicosanoid biosynthesis. Sourcing the authentic anteiso isomer is critical, because straight‑chain ULCFAs lack such activity and would yield false‑negative results in enzyme‑inhibition assays.

Authenticity Marker in Sponge Chemotaxonomy

The exclusive occurrence of 26‑methyloctacosanoic acid in Petrosia pellasarca phospholipids [1] makes it a chemotaxonomic marker for this sponge species. Procurement of the pure compound allows its use as an external standard for verifying the authenticity of sponge extracts and for monitoring environmental or seasonal variations in sponge‑lipid composition.

Application
Selection Property
Validation Focus
GC-MS Reference Standard in Marine Lipidomics
Anteiso-specific ECL reference value
Retention-time calibration; iso-isomer misannotation prevention
Membrane Biophysics Model Compound
Anteiso branch-position effect on chain packing
Phase-transition temperature; bilayer fluidity comparison
Chemical Probe for Eicosanoid Enzymology
Reported multi-enzyme interaction profile
Lipoxygenase-pathway assay context; straight-chain negative control required
Authenticity Marker in Sponge Chemotaxonomy
Species-specific phospholipid occurrence
External standard for sponge extract verification; environmental variation monitoring
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